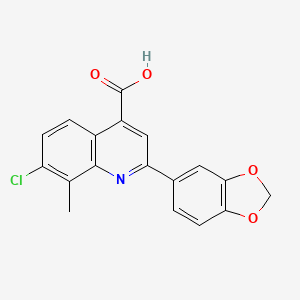

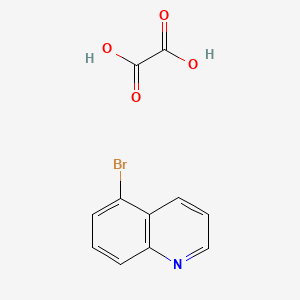

![molecular formula C9H13NOS B1286317 2-Amino-2-[4-(methylthio)phenyl]ethanol CAS No. 910443-19-5](/img/structure/B1286317.png)

2-Amino-2-[4-(methylthio)phenyl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions, as seen in the catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. This process is conducted in an aqueous ethanol medium and employs group-assisted purification (GAP) chemistry, which enhances green credentials by avoiding metal catalysts and simplifying product purification . Another study describes the synthesis of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives starting from substituted acetophenones, indicating a versatile approach to creating amino ethanol derivatives . These methods could potentially be adapted for the synthesis of 2-Amino-2-[4-(methylthio)phenyl]ethanol.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For instance, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding . This information is crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The studies provided do not directly address the chemical reactions of 2-Amino-2-[4-(methylthio)phenyl]ethanol. However, the synthesis processes described involve reactions such as esterification, nitrification, hydrolysis, and reduction, which are fundamental in the creation of amino ethanol derivatives . These reactions are indicative of the types of chemical transformations that might be relevant for 2-Amino-2-[4-(methylthio)phenyl]ethanol.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Amino-2-[4-(methylthio)phenyl]ethanol are not detailed in the provided papers, the described compounds' properties, such as yields, purity (HPLC purity of 99.77% for a related compound), and the presence of intermolecular hydrogen bonds, suggest that similar compounds could exhibit high purity and stability, which are desirable traits for pharmaceutical applications . The antioxidant activity of the synthesized compounds in one study also suggests potential for bioactivity in related structures .

Scientific Research Applications

-

Anticancer Research

- Summary of Application : 2-aminothiazole derivatives have shown potential in anticancer drug discovery . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has indicated significant cytotoxicity towards six cancer cell lines .

- Methods of Application : The multi-component reaction of the compound with substituted benzaldehydes and thiourea produced the pyrimidine scaffolds .

- Results or Outcomes : The compound showed maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

-

Antioxidant Research

-

Antimicrobial Research

-

Anti-inflammatory Research

-

Drug Development

- Summary of Application : The 2-aminothiazole scaffold, which is similar to the structure of “2-Amino-2-[4-(methylthio)phenyl]ethanol”, is one of the characteristic structures in drug development . This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .

- Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .

- Results or Outcomes : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

-

Thiophene Derivatives

- Summary of Application : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

- Results or Outcomes : A large number of heterocyclic compounds containing nitrogen and sulfur are used as medicine in different therapeutic targets .

-

Chemical Synthesis

-

Pharmaceutical Research

- Summary of Application : Compounds similar to “2-Amino-2-[4-(methylthio)phenyl]ethanol”, such as 2-aminothiazole derivatives, have been used in the development of various pharmaceutical drugs .

- Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .

- Results or Outcomes : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

properties

IUPAC Name |

2-amino-2-(4-methylsulfanylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISQHIHFZXIWAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288939 |

Source

|

| Record name | β-Amino-4-(methylthio)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-[4-(methylthio)phenyl]ethanol | |

CAS RN |

910443-19-5 |

Source

|

| Record name | β-Amino-4-(methylthio)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-4-(methylthio)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

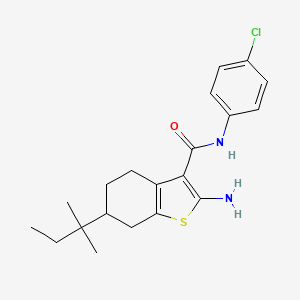

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

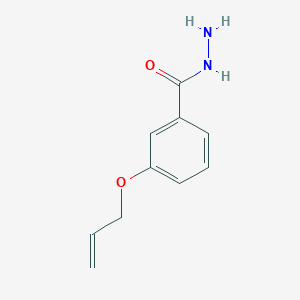

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

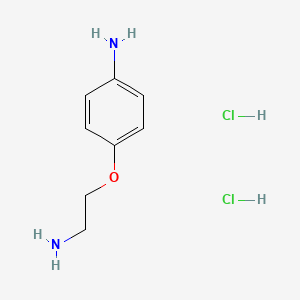

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)